MA-0204

PPARδ Selectivity Nuclear Receptors

MA-0204 is a premier PPARδ modulator for Duchenne muscular dystrophy (DMD) and acute kidney injury (AKI) research. Its sub-nanomolar potency (EC50 0.4 nM) and >10,000-fold selectivity over PPARα/γ eliminate off-target toxicities common to generic agonists. Validated in patient-derived DMD myoblasts and a rat IR-AKI model (69% creatinine reduction), this orally bioavailable (F=90%) compound ensures translational relevance and experimental reproducibility. Purchase MA-0204 for superior mitochondrial rescue studies.

Molecular Formula C25H27F3N2O4
Molecular Weight 476.5 g/mol
Cat. No. B608797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA-0204
SynonymsMA-0204;  MA 0204;  MA0204.
Molecular FormulaC25H27F3N2O4
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1
InChIKeyGYNMVDMBFKGCCR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MA-0204: A Potent and Selective PPARδ Modulator with Preclinical Validation


MA-0204 (CAS 2095128-17-7) is a synthetic small-molecule modulator of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates mitochondrial fatty acid oxidation (FAO) and energy metabolism. Structurally, MA-0204 incorporates an imidazole core designed as a cis-amide isostere to enhance binding affinity and selectivity [1]. Preclinical studies demonstrate its ability to activate PPARδ with sub-nanomolar potency, upregulate FAO genes, and improve mitochondrial function in multiple disease-relevant models, including Duchenne muscular dystrophy (DMD) and acute kidney injury (AKI) [2]. This compound is under investigation as a potential therapy for DMD and renal injury, with reported favorable oral pharmacokinetics and a clean safety pharmacology profile [3].

MA-0204: Why Generic PPARδ Agonists Are Not Substitutable


The PPARδ modulator class encompasses diverse chemical scaffolds and selectivity profiles that profoundly influence biological outcomes. Generic substitution with a PPARδ agonist of similar nominal potency is unsound because selectivity over PPARα and PPARγ is critical to avoid known toxicities (e.g., hepatotoxicity, edema, cardiac events) [1]. Furthermore, the physicochemical properties of MA-0204—derived from its unique imidazole-based structure—confer a distinct absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) signature, including high plasma protein binding and minimal efflux, which are not shared by other in-class compounds [2]. The data below quantifies these differential attributes and demonstrates why MA-0204 cannot be replaced by a close analog or alternative without jeopardizing experimental reproducibility or therapeutic potential.

MA-0204: Quantified Differentiation Against Key PPARδ Modulators


MA-0204 Exhibits Superior PPARδ Potency and Selectivity Over Pan-PPAR and Dual Agonists

MA-0204 activates human PPARδ with an EC50 of 0.4 nM, demonstrating 2.5-fold higher potency than seladelpar (EC50 = 2 nM) and 2.5-3 fold higher than GW501516 (EC50 = 1-1.2 nM). Crucially, its selectivity window for PPARδ over PPARα and PPARγ is >10,000-fold, a margin that is 10-13 times greater than the ~1,000-fold selectivity reported for GW501516 and GW0742 [1]. This extreme selectivity minimizes the risk of off-target PPARα/γ-mediated adverse events, a documented liability for less selective modulators [2].

PPARδ Selectivity Nuclear Receptors

MA-0204 Demonstrates Optimized Pharmacokinetics with High Oral Bioavailability in Rat

MA-0204 shows favorable oral bioavailability and low clearance across species, distinguishing it from earlier-generation PPARδ modulators. In rats, MA-0204 achieves an oral bioavailability (%F) of 90% following a 3 mg/kg dose, with a half-life (t1/2) of 4.6 hours and clearance (CL) of 10 mL/min/kg [1]. This PK profile is markedly superior to that of the parent benzamide series, which exhibited high clearance (>85 mL/min/kg) and short half-lives (<1 h) in mice [2]. The high fraction absorbed and low clearance support once-daily oral dosing in preclinical efficacy models.

Pharmacokinetics ADME Oral Bioavailability

MA-0204 Confers Robust Functional Recovery in a Rat Model of Ischemic Acute Kidney Injury

In a rat ischemia-reperfusion AKI model, oral administration of MA-0204 (30 mg/kg) significantly improved renal function and reduced tubular damage. Treatment resulted in a 69% reduction in plasma creatinine and an 800% increase in creatinine clearance compared to vehicle controls 24-48 hours post-injury [1]. This level of functional recovery is a key differentiator; while other PPARδ agonists like GW501516 have shown anti-inflammatory effects in chronic proteinuric models, direct comparative data in acute ischemic injury for these compounds is lacking, highlighting MA-0204's unique validation in a clinically relevant AKI setting [2].

Acute Kidney Injury Mitochondrial Function Fatty Acid Oxidation

MA-0204 Modulates PPARδ Target Genes and Enhances FAO in Patient-Derived DMD Myoblasts

MA-0204 directly engages the PPARδ pathway in muscle cells from Duchenne muscular dystrophy (DMD) patients. In vitro, MA-0204 (0.04-40 nM) altered the expression of PPARδ target genes (e.g., ANGPTL4, CPT1a, PDK4) and increased fatty acid oxidation in a concentration-dependent manner [1]. While GW501516 is known to induce similar transcriptional changes in murine muscle, MA-0204's activity in patient-derived human myoblasts provides a critical, disease-relevant translational link that is not yet documented for other PPARδ modulators . This patient-cell validation supports the therapeutic hypothesis for DMD and differentiates MA-0204 from compounds lacking such human ex vivo data.

Duchenne Muscular Dystrophy Patient-Derived Cells Mitochondrial Metabolism

MA-0204 Exhibits Favorable In Vitro Safety Pharmacology Profile with Minimal CYP Inhibition

MA-0204 demonstrates a clean CYP inhibition profile, with IC50 values >10 μM for major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), except for CYP2C9 which showed 56% inhibition at 10 μM [1]. This profile indicates a low potential for pharmacokinetic drug-drug interactions, a common concern with PPAR agonists (e.g., fibrates like gemfibrozil are known CYP2C8 inhibitors). Additionally, MA-0204 was non-mutagenic in a mini-Ames test and inactive in a broad panel of 68 safety-related molecular targets [2]. This clean safety pharmacology package is a quantifiable advantage for long-term in vivo studies where off-target effects could confound results.

Drug-Drug Interactions CYP450 Safety Pharmacology

MA-0204: Preferred Scenarios for Research and Preclinical Development


Preclinical Efficacy Studies in Duchenne Muscular Dystrophy (DMD)

MA-0204 is the compound of choice for investigating PPARδ-mediated mitochondrial rescue in DMD. Its high potency (EC50 = 0.4 nM) and >10,000-fold selectivity ensure robust target engagement while minimizing PPARα/γ-related toxicities [1]. Crucially, its validated activity in patient-derived DMD myoblasts provides a translational bridge, and its favorable oral PK in rodents (e.g., 90% F in rats) supports convenient once-daily dosing for long-term mdx mouse studies [2].

Acute Kidney Injury (AKI) and Renal Mitochondrial Dysfunction Research

For studies of ischemic AKI and chronic kidney disease, MA-0204 offers a uniquely validated tool. The ASN abstract reports a 69% reduction in plasma creatinine and 800% increase in creatinine clearance in a rat IR-AKI model [3]. This level of functional recovery, coupled with its clean safety profile, makes MA-0204 ideal for exploring mitochondrial-targeted renoprotection, a field with high unmet need and limited validated chemical probes.

Chronic In Vivo Pharmacology Requiring High Oral Bioavailability and Safety Margin

In any chronic dosing study where consistent drug exposure and a wide therapeutic index are paramount, MA-0204 is superior to many first-generation PPARδ agonists. Its high oral bioavailability (%F = 90% in rat), low clearance (10 mL/min/kg), and minimal CYP inhibition liability ensure predictable PK and low risk of drug-drug interactions [4]. The >10,000-fold selectivity window and clean safety pharmacology panel (non-mutagenic, inactive against 68 targets) provide confidence that observed effects are on-target [5].

Investigating PPARδ-Mediated Fatty Acid Oxidation in Human Cell Systems

MA-0204 is the preferred PPARδ modulator for studies in human renal proximal tubule epithelial cells (RPTECs) or patient-derived cells. It upregulates FAO genes (e.g., CPT1a) and increases palmitate oxidation in human RPTECs, providing a direct mechanistic link to mitochondrial function [6]. The compound's >10,000-fold selectivity ensures that observed metabolic shifts are due to PPARδ activation and not cross-reactivity with PPARα or PPARγ, a common confounding factor with less selective probes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MA-0204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.